molecular formula C12H18BNO4 B1336024 (3-Boc-amino-4-methylphenyl)boronic acid CAS No. 850568-81-9

(3-Boc-amino-4-methylphenyl)boronic acid

Cat. No. B1336024
M. Wt: 251.09 g/mol
InChI Key: RUPLVISWFCBMCR-UHFFFAOYSA-N
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Description

“(3-Boc-amino-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “(3-Boc-amino-4-methylphenyl)boronic acid” is 251.09 g/mol . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.


Physical And Chemical Properties Analysis

“(3-Boc-amino-4-methylphenyl)boronic acid” has a predicted density of 1.16±0.1 g/cm3 and a predicted pKa of 8.50±0.10 . It has a melting point of 300℃ .

Scientific Research Applications

  • Sensing Applications

    • Field : Chemistry
    • Application Summary : Boronic acids, including “(3-Boc-amino-4-methylphenyl)boronic acid”, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
    • Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
  • BOC Protection of Amines

    • Field : Organic Chemistry
    • Application Summary : “(3-Boc-amino-4-methylphenyl)boronic acid” could potentially be used in the BOC protection of amines . This is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
    • Methods of Application : This protocol is carried out in catalyst and solvent-free media under mild reaction conditions . It does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
    • Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • Synthesis of Heteroaryl C-Glycosides

    • Field : Organic Chemistry
    • Application Summary : “(3-Boc-amino-4-methylphenyl)boronic acid” could potentially be used in the synthesis of heteroaryl C-glycosides . This involves the use of a Ru-catalyzed C-H activation/annulation strategy .
    • Methods of Application : The reactions tolerate various saccharide donors and enable stereoselective synthesis of heterocyclic C-glycosides . This strategy and method is well applicable to large-scale reaction and late-stage modification of structurally complex natural products .
    • Results or Outcomes : The versatile heteroarene C-glycosides have been synthesized using this strategy .
  • Chemical Properties

    • Field : Chemistry
    • Application Summary : The chemical properties of “(3-Boc-amino-4-methylphenyl)boronic acid” make it useful in various chemical reactions .
    • Methods of Application : The specific methods of application would depend on the particular chemical reaction being performed .
    • Results or Outcomes : The outcomes would also depend on the specific chemical reaction .
  • Amine-functionalized Metal–Organic Frameworks

    • Field : Materials Science
    • Application Summary : “(3-Boc-amino-4-methylphenyl)boronic acid” could potentially be used in the synthesis of amine-functionalized metal–organic frameworks (MOFs) . These MOFs have attracted much attention mainly for CO2 capture .
    • Methods of Application : The synthesis of these MOFs involves a Ru-catalyzed C-H activation/annulation strategy . This strategy is well applicable to large-scale reaction and late-stage modification of structurally complex natural products .
    • Results or Outcomes : The versatile heteroarene C-glycosides have been synthesized using this strategy .
  • Highly Branched Polymers Based on Poly(amino acid)s

    • Field : Biomedical Applications
    • Application Summary : “(3-Boc-amino-4-methylphenyl)boronic acid” could potentially be used in the synthesis of highly branched polymers based on poly(amino acid)s . These polymers have been studied for more than 40 years for the delivery of genes and drugs .
    • Methods of Application : The synthesis of these polymers involves a variety of methods, including in situ synthesis, post-modification, and physical impregnation .
    • Results or Outcomes : Despite extensive research, these polymers have not translated in large scale into the clinic except for promising antiviral applications that have been commercialized .

Safety And Hazards

“(3-Boc-amino-4-methylphenyl)boronic acid” is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-8-5-6-9(13(16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPLVISWFCBMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Boc-amino-4-methylphenyl)boronic acid

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